1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)-

Descripción general

Descripción

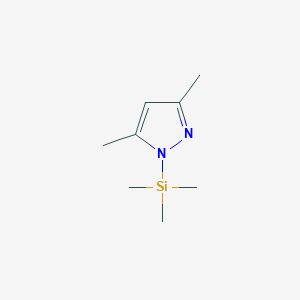

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is notable for its unique structural properties and its versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in multiple scientific fields.

Métodos De Preparación

The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- typically involves the reaction of 3,5-dimethylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.

Reduction: Reduction reactions can be carried out using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Cycloaddition: It can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common reagents and conditions for these reactions include the use of strong oxidizing agents, reducing agents, and catalysts like palladium or copper. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is a key compound in preparing different (3,5-dimethylpyrazolyl)silanes through transsilylation .

Chemistry

- Precursor in Synthesis: It serves as a precursor in synthesizing more complex heterocyclic compounds.

- Ligand Formation: Silanes substituted with 3,5-dimethylpyrazolyl units have been explored as an alternative to pyrazolylborates, forming multidentate ligands with a 'podand topology' .

Biology

- Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

- Pharmacophore in Drug Design: Research is ongoing to explore its use as a pharmacophore in drug design.

Industry

- Production of chemicals: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Chemical Reactions

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- participates in several chemical reactions that contribute to its wide range of applications:

- Oxidation: Can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.

- Reduction: Reduction reactions can be carried out using hydrogenation techniques.

- Substitution: Participates in substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

- Cycloaddition: Can undergo cycloaddition reactions to form more complex heterocyclic structures.

Structural Properties

Mecanismo De Acción

The mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and enzyme activities, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- can be compared with other pyrazole derivatives such as:

3,5-Dimethylpyrazole: Lacks the trimethylsilyl group, making it less hydrophobic.

1-Trimethylsilyl-3,5-dimethylpyrazole: Similar but with different substitution patterns affecting reactivity.

Pyrazole: The parent compound, simpler in structure and less sterically hindered.

The uniqueness of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

Overview

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- (CAS No. 18290-96-5) is a substituted pyrazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in drug discovery, exhibiting a range of pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various studies.

The compound is characterized by the presence of a trimethylsilyl group at the 1-position and methyl groups at the 3 and 5 positions of the pyrazole ring. These structural features contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂Si |

| Molecular Weight | 158.28 g/mol |

| CAS Number | 18290-96-5 |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Research has indicated that certain pyrazole derivatives exhibit antiviral properties. For instance, a study highlighted the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles which demonstrated significant activity against Hepatitis C Virus (HCV) and anticancer effects against human cancer cell lines . The mechanism of action involves the inhibition of viral replication and interference with cellular pathways essential for viral life cycles.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been well-documented. A study explored various substituted pyrazoles, including those with methyl and trimethylsilyl substitutions, revealing their ability to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK . Specifically, compounds with a similar structure to 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- have shown promise in inhibiting tumor growth in xenograft models.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : They can bind to various receptors, influencing signaling cascades that regulate cell proliferation and survival.

- DNA Interaction : Some studies suggest that pyrazoles can intercalate into DNA structures, leading to disruption of replication processes.

Case Studies

- Antiviral Efficacy Study : A compound structurally related to 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- was synthesized and tested for antiviral activity against HCV. The results indicated a dose-dependent inhibition of viral replication with an IC50 value in the low micromolar range .

- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives of this pyrazole exhibited cytotoxic effects on various cancer cell lines including breast and colon cancer. The compounds induced apoptosis through caspase activation and mitochondrial pathway modulation .

Propiedades

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2Si/c1-7-6-8(2)10(9-7)11(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSQQLIUPOKCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343842 | |

| Record name | 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18290-96-5 | |

| Record name | 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.